![molecular formula C8H4BrNOS3 B12007564 (5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007564.png)
(5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one” is a heterocyclic compound with a fascinating structure. Let’s break it down:
- The thiazolidinone core consists of a five-membered ring containing sulfur and nitrogen atoms.
- The thienyl group (a five-membered ring containing sulfur and carbon atoms) is attached to one end of the thiazolidinone ring.
- The methylene group bridges the thienyl ring and the thiazolidinone ring.
- The 5Z configuration indicates the geometry of the double bond in the thienyl-methylene linkage.
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of a thiazolidinone precursor with a bromothiophene derivative. The key step is the formation of the thienyl-methylene linkage.
Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and catalysts. For example:
Thiazolidinone Synthesis: The thiazolidinone ring can be synthesized from a thiol and an α,β-unsaturated carbonyl compound.
Bromothiophene Addition: The bromothiophene reacts with the thiazolidinone intermediate, forming the desired compound.
Industrial Production: While academic research often focuses on small-scale synthesis, industrial production methods may involve more efficient processes, such as continuous flow reactions or optimized catalysts.
化学反応の分析
Reactivity: “(5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one” undergoes various reactions:
Oxidation: The thiazolidinone sulfur can be oxidized to a sulfoxide or sulfone.
Reduction: Reduction of the thiazolidinone carbonyl group yields the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or organometallic reagents.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation yields the sulfoxide or sulfone derivatives.
- Reduction produces the corresponding alcohol.
- Substitution leads to various functionalized derivatives.
科学的研究の応用
Chemistry:
Building Blocks: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.
Catalysis: It may serve as a ligand in catalytic reactions.
Antimicrobial Properties: Some thiazolidinone derivatives exhibit antimicrobial activity.
Anticancer Potential: Thiazolidinones have been explored as potential anticancer agents.
Pharmaceuticals: Thiazolidinone-based drugs are under investigation.
Agrochemicals: Some derivatives may find applications in crop protection.
作用機序
The exact mechanism of action depends on the specific application. For antimicrobial or anticancer effects, it likely involves interactions with cellular targets, such as enzymes or receptors.
類似化合物との比較
While there are other thiazolidinones, the unique combination of the thienyl group and the 5Z geometry sets “(5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one” apart.
Similar compounds include:
- Thiazolidinones with different substituents.
- Thienyl-containing compounds without the thiazolidinone core.
特性
分子式 |
C8H4BrNOS3 |
|---|---|
分子量 |
306.2 g/mol |
IUPAC名 |
(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C8H4BrNOS3/c9-6-2-1-4(13-6)3-5-7(11)10-8(12)14-5/h1-3H,(H,10,11,12)/b5-3- |
InChIキー |
FXJZQFCLIBCBAT-HYXAFXHYSA-N |
異性体SMILES |
C1=C(SC(=C1)Br)/C=C\2/C(=O)NC(=S)S2 |
正規SMILES |
C1=C(SC(=C1)Br)C=C2C(=O)NC(=S)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate](/img/structure/B12007481.png)
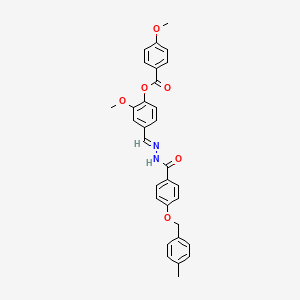
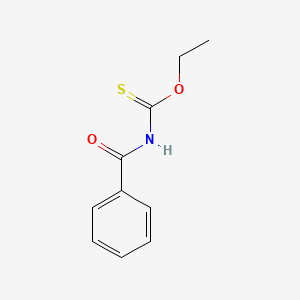
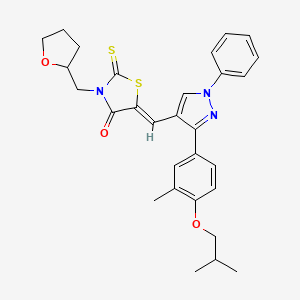
![5-(2,4-dichlorophenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007507.png)

![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007523.png)
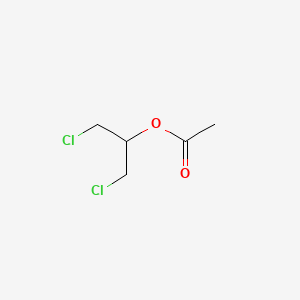
![1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane](/img/structure/B12007528.png)
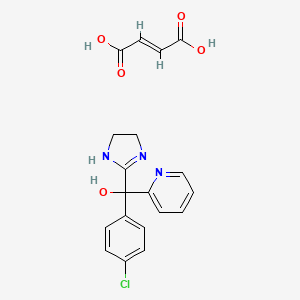
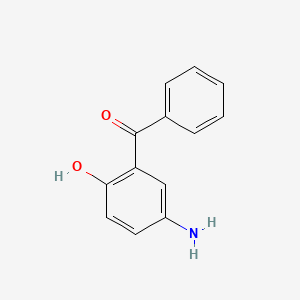
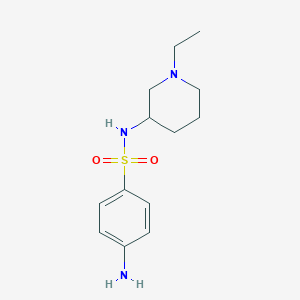
![Ethyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007555.png)
![6-imino-N-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12007569.png)
